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molecular formula C9H15N3O B1529820 2-[2-(Dimethylamino)ethoxy]pyridin-4-amine CAS No. 908117-05-5

2-[2-(Dimethylamino)ethoxy]pyridin-4-amine

Cat. No. B1529820
M. Wt: 181.23 g/mol
InChI Key: VINYJNGGVYOFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022205B2

Procedure details

Sodium hydride (159 mg, 60% mineral oil dispersion, 3.98 mmol) was placed in a dried flask under a nitrogen atmosphere, followed by sequential addition of anhydrous toluene (10 ml) and 2-dimethylaminoethanol (177 mg, 2.0 mmol) with a syringe. After the resulting mixture was stirred at room temperature for 40 minutes, 4-amino-2-chloropyridine (203 mg, 1.59 mmol) was added, followed by heating to reflux for 16 hours. The reaction mixture was cooled, which was subsequently added dropwise slowly onto ice water, followed by extraction twice with ethyl acetate (10 ml). The organic layer was washed with brine (10 ml), and dried over sodium sulfate, followed by distilling off under reduced pressure, to obtain a crude product as a pale brown solid (180 mg).
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step Two
Quantity
177 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH3:8])[CH2:5][CH2:6][OH:7].[NH2:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12](Cl)[CH:11]=1>C1(C)C=CC=CC=1>[CH3:3][N:4]([CH3:8])[CH2:5][CH2:6][O:7][C:12]1[CH:11]=[C:10]([NH2:9])[CH:15]=[CH:14][N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
159 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
203 mg
Type
reactant
Smiles
NC1=CC(=NC=C1)Cl
Step Three
Name
Quantity
177 mg
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the resulting mixture was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
which was subsequently added dropwise slowly onto ice water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction twice with ethyl acetate (10 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CN(CCOC1=NC=CC(=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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